
2-(4-Amino-phenyl)-benzothiazol-6-ylamine
説明
2-(4-Amino-phenyl)-benzothiazol-6-ylamine, also known as 2-APBT, is an organic compound used in scientific research to study a variety of biological processes. It is a member of the benzothiazole class of molecules, which are known for their ability to interact with proteins in a variety of ways. 2-APBT is a versatile compound, and its applications in research are numerous.
科学的研究の応用
Corrosion Inhibition
Benzothiazole derivatives, including those similar to 2-(4-Amino-phenyl)-benzothiazol-6-ylamine, have been studied for their corrosion inhibiting effects. In a study by Hu et al. (2016), such derivatives showed significant inhibition efficiency against steel corrosion, demonstrating their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).
Antimicrobial Properties
Patel and Agravat (2007) explored the synthesis of benzothiazole derivatives and their antimicrobial activities. Their findings suggest these compounds, closely related to this compound, possess significant antibacterial and antifungal properties (Patel & Agravat, 2007).
Antitumor Evaluation
The antitumor potential of 6-amino-2-phenylbenzothiazoles has been evaluated by Racané et al. (2006), demonstrating cytostatic activities against various human cancer cell lines, indicating their relevance in cancer research and therapy (Racané et al., 2006).
Diuretic Activity
Husain et al. (2016) synthesized new benzothiazole sulfonamides, exhibiting significant in vivo diuretic activity. This suggests a potential use of similar compounds in the development of diuretic agents (Husain et al., 2016).
Anti-inflammatory Activity
A study by Srivastav, Salahuddin, and Shantakumar (2009) involved the synthesis of benzothiazole derivatives and their assessment for anti-inflammatory activity. This research underscores the potential of such compounds in developing new anti-inflammatory drugs (Srivastav, Salahuddin, & Shantakumar, 2009).
Antimicrobial Screening
Patel and Shaikh (2010) conducted antimicrobial screening of benzothiazole derivatives, showing some compounds with activity comparable to standard drugs, highlighting their importance in antimicrobial research (Patel & Shaikh, 2010).
作用機序
Target of Action
It’s known that similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
The mode of action of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine involves membrane perturbation and intracellular interactions . The compound interacts with the cytoplasmic membrane, leading to its permeabilization . It also exhibits DNA-binding properties, suggesting an intracellular mode of action .
Biochemical Pathways
The compound’s ability to perturb the cytoplasmic membrane and bind to dna suggests it may interfere with essential cellular processes such as dna replication, transcription, and protein synthesis .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . The compound has shown potent antibacterial activity against both Gram-positive and Gram-negative strains . The compound’s membrane-perturbing and DNA-binding properties lead to disruption of essential cellular processes, resulting in bacterial cell death .
将来の方向性
生化学分析
Biochemical Properties
2-(4-Amino-phenyl)-benzothiazol-6-ylamine plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . It interacts with bacterial cell membranes, leading to membrane perturbation and intracellular effects . Additionally, this compound has been found to bind to DNA, suggesting a potential mechanism for its antimicrobial action . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase may also contribute to its antimicrobial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated selective cytotoxicity, particularly against estrogen receptor-positive breast cancer cell lines . It induces cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial cell membranes, causing membrane disruption and increased permeability . This interaction leads to the leakage of cellular contents and ultimately cell death . In cancer cells, the compound binds to DNA and inhibits the activity of topoisomerases, enzymes essential for DNA replication and transcription . This inhibition results in DNA damage and triggers apoptotic pathways . Additionally, this compound can modulate the activity of various kinases, leading to altered cell signaling and gene expression .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . In vitro studies have shown that the antimicrobial and anticancer effects of this compound are time-dependent, with prolonged exposure leading to increased cytotoxicity . Long-term studies in vivo have indicated that the compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antimicrobial and anticancer activity without causing severe toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The interaction of this compound with cofactors such as NADPH is essential for its metabolism and subsequent biological activity . Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, which can affect its intracellular concentration and distribution . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . For example, the compound’s ability to bind to DNA suggests its localization in the nucleus, where it can exert its effects on gene expression and DNA replication .
特性
IUPAC Name |
2-(4-aminophenyl)-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBLHXAPPAUPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353947 | |
| Record name | 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50862-59-4 | |
| Record name | 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


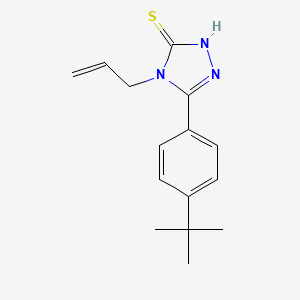
![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)
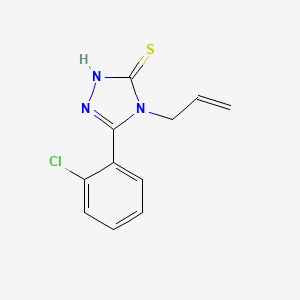
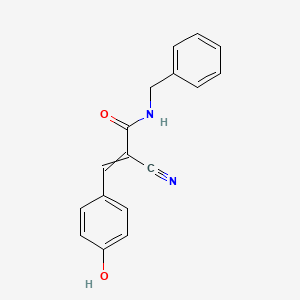
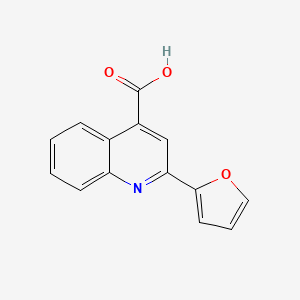
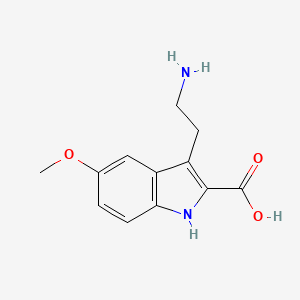
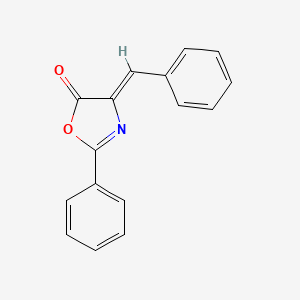
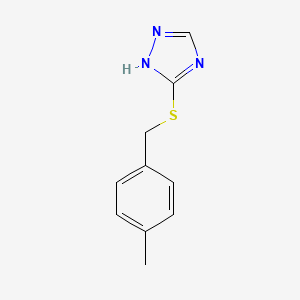
![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)
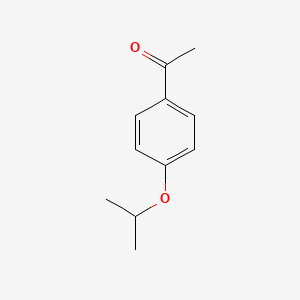
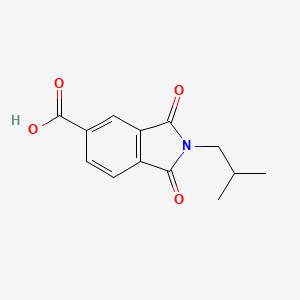
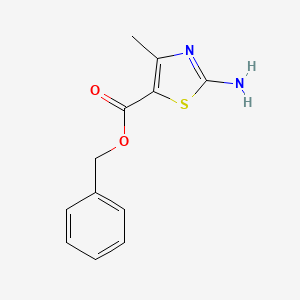
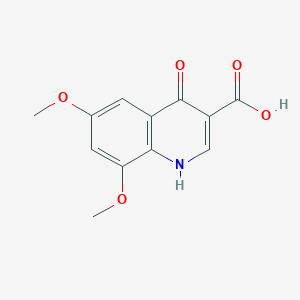
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)
